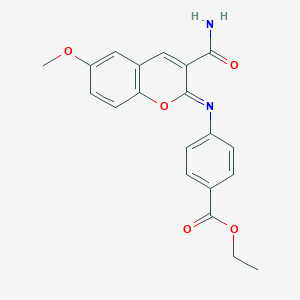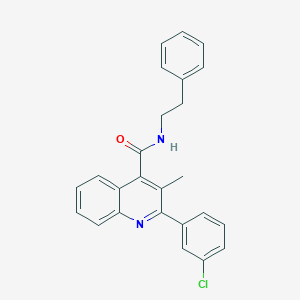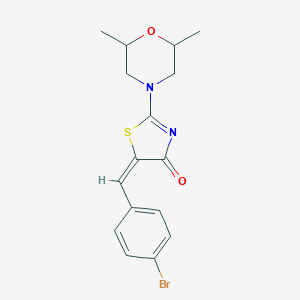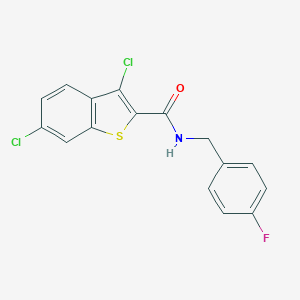![molecular formula C19H16N2O4 B444735 (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-59-6](/img/structure/B444735.png)
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, also known as AC-73, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of chromenes and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes involved in cancer cell growth and inflammation. It has also been suggested that this compound may interfere with the replication of viruses by inhibiting viral DNA synthesis.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. In animal studies, this compound has been found to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is its broad spectrum of activity against various cancer cell lines and viruses. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide. One of the areas of focus is the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cancer cells and viruses. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound in vivo. Finally, the evaluation of this compound in clinical trials may provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves the condensation of 4-methoxybenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with acetyl chloride to obtain the final product. The purity of this compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to suppress the production of inflammatory cytokines and reduce the replication of herpes simplex virus.
Propriétés
IUPAC Name |
N-acetyl-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-5-3-4-6-17(13)25-19(16)21-14-7-9-15(24-2)10-8-14/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDLRYABHAFDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![4-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B444653.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444655.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B444656.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444659.png)


![N-[3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-N-[4-(trifluoromethyl)phenyl]amine](/img/structure/B444665.png)

![N-(4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B444667.png)

![Methyl 4-(4-tert-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444676.png)
![4-(3,4-Dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B444677.png)